molecular formula C21H37N3 B3023209 N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine CAS No. 1119451-44-3

N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine

Cat. No. B3023209
M. Wt: 331.5 g/mol
InChI Key: YWPRAKNWNJNTJD-UHFFFAOYSA-N
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Description

“N’-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine” is a chemical compound with the CAS Number: 1119453-02-9 . Its molecular weight is 298.43 . The IUPAC name for this compound is N-(1-butyl-1,2,3,4-tetrahydro-6-quinolinyl)methylmethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

  • Medicinal Chemistry
    • Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Method : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
    • Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .

    Pharmaceutical Research

    • Application : The compound could potentially be used in drug research and development . The pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to the compound you mentioned, make them valuable in this field .
    • Method : This involves the synthesis of synthetic analogs and heteroannelated derivatives of 4-hydroxy-2-quinolones .
    • Results : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

    Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Application : The compound could potentially be used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • Method : This involves using the compound as a water-soluble ligand that accelerates reaction rates and suppresses cell cytotoxicity .
    • Results : The use of such ligands can enhance the efficiency of CuAAC reactions .

    Antiproliferative Activity

    • Application : The compound could potentially exhibit antiproliferative activity against certain types of cancer cells .

    Pharmaceutical Research

    • Application : The compound could potentially be used in drug research and development . The pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to the compound you mentioned, make them valuable in this field .
    • Method : This involves the synthesis of synthetic analogs and heteroannelated derivatives of 4-hydroxy-2-quinolones .
    • Results : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

    Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Application : The compound could potentially be used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • Method : This involves using the compound as a water-soluble ligand that accelerates reaction rates and suppresses cell cytotoxicity .
    • Results : The use of such ligands can enhance the efficiency of CuAAC reactions .

    Antiproliferative Activity

    • Application : The compound could potentially exhibit antiproliferative activity against certain types of cancer cells .
    • Method : This involves testing the compound’s effects on the proliferation of cancer cells in vitro .
    • Results : Certain structurally similar compounds have shown good antiproliferative activity against A549 lung carcinoma cells .

Safety And Hazards

The compound is labeled as an irritant . For safety, it’s recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

properties

IUPAC Name

N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-N',N'-diethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3/c1-4-7-15-24-16-8-10-20-17-19(11-12-21(20)24)18-22-13-9-14-23(5-2)6-3/h11-12,17,22H,4-10,13-16,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPRAKNWNJNTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine
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N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine
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N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine
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N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine
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N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine
Reactant of Route 6
N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine

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